molecular formula C10H9ClFNO B15256811 4-(4-Chloro-3-fluorophenyl)pyrrolidin-2-one

4-(4-Chloro-3-fluorophenyl)pyrrolidin-2-one

Cat. No.: B15256811
M. Wt: 213.63 g/mol
InChI Key: ZBKPOKJCSNNXCY-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-fluorophenyl)pyrrolidin-2-one typically involves the reaction of 4-chloro-3-fluoroaniline with a suitable pyrrolidinone precursor. One common method includes the cyclization of N-substituted piperidines, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-Chloro-3-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog without the chloro and fluoro substituents.

    4-(4-Fluorophenyl)pyrrolidin-2-one: Similar structure but lacks the chloro group.

    4-(4-Chlorophenyl)pyrrolidin-2-one: Similar structure but lacks the fluoro group.

Uniqueness

4-(4-Chloro-3-fluorophenyl)pyrrolidin-2-one is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and potential biological activity. This dual substitution pattern can lead to improved pharmacokinetic properties and increased efficacy in medicinal applications.

Properties

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

4-(4-chloro-3-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9ClFNO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)

InChI Key

ZBKPOKJCSNNXCY-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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